N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[3-(1H-Imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex ethanediamide derivative featuring a 1H-imidazole-substituted propyl chain and a fused 1-azatricyclic core. The tricyclic system (dodeca-4,6,8(12)-trien-6-yl) contains a lactam ring, which likely influences its conformational rigidity and binding interactions. The imidazole moiety, a nitrogen-rich heterocycle, may confer hydrogen-bonding capabilities and modulate pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16-11-14-10-15(9-13-3-1-7-24(16)17(13)14)22-19(27)18(26)21-4-2-6-23-8-5-20-12-23/h5,8-10,12H,1-4,6-7,11H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMZGNLDXKVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4C=CN=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, which is then linked to the tricyclic core through a series of condensation and cyclization reactions.
Imidazole Derivative Preparation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Linking to Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction followed by oxidation and cyclization steps. The final step involves the coupling of the imidazole derivative with the tricyclic core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tricyclic core, potentially reducing double bonds or carbonyl groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tricyclic core can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
Medically, the compound shows potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, and the tricyclic core can provide additional binding interactions, enhancing the compound’s efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with molecular targets through the imidazole ring and the tricyclic core. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the tricyclic core can provide additional hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound is compared to three key analogs (Table 1):
Key Observations :
- The target compound and the benzothiophene analog () share the tricyclic lactam core and ethanediamide linker but differ in substituents. The imidazole-propyl group in the target may enhance polar interactions compared to the benzothiophene-hydroxypropyl group, which introduces sulfur-based aromaticity and a hydroxyl group .
- Compound 6a () lacks the tricyclic system but includes a triazole ring, which is smaller and less rigid than imidazole. Its naphthyloxy-methyl group contributes to hydrophobicity, contrasting with the target’s imidazole-propyl chain .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target’s imidazole C–N stretching (~1300–1500 cm⁻¹) and lactam C=O (1670–1700 cm⁻¹) would differ from the benzothiophene analog’s S–C vibrations (~700 cm⁻¹) and the triazole compounds’ –NO₂ peaks (: 1504 cm⁻¹ for nitro groups) .
- Solubility : The imidazole group in the target may improve aqueous solubility compared to the benzothiophene analog, which has a hydrophobic sulfur-containing ring. Triazole derivatives () with nitro groups (e.g., 6b, 6c) exhibit lower solubility due to electron-withdrawing effects .
Functional and Pharmacokinetic Comparisons
Bioactivity Hypotheses
- HDAC Inhibition Potential: The ethanediamide linker in the target resembles the zinc-binding hydroxamate group in SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor. Computational similarity indexing () suggests that structural analogs with ~70% similarity to SAHA may retain HDAC-binding activity .
- Heterocyclic Influence : The imidazole ring may mimic histidine residues in enzyme active sites, offering competitive inhibition advantages over benzothiophene or triazole derivatives .
Pharmacokinetic Predictions
Biological Activity
N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound contains an imidazole ring and a tricyclic core, which are significant in medicinal chemistry for their roles in various biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 365.41 g/mol. Its structure allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to:
- Imidazole Ring Interactions : The imidazole moiety can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and protein-ligand interactions.
- Tricyclic Core : This structure provides hydrophobic interactions and steric effects that can enhance binding affinity to target sites.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant antitumor properties against various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against ovarian carcinoma cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
The imidazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may have:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
The synthesis of this compound involves sequential amidation and cyclization steps. A key challenge is maintaining stereochemical integrity due to the azatricyclo core and imidazole-propyl linker. Methodologies include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (common in structurally related compounds) .
- Inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of sensitive functional groups like the imidazole ring .
- TLC monitoring (hexane:ethyl acetate solvent systems) to track reaction progress and minimize side products .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- NMR spectroscopy : 1H/13C NMR for verifying proton environments (e.g., imidazole protons at δ 7.2–8.4 ppm) and carbon backbone integrity .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases, given the imidazole and azatricyclo motifs’ affinity for metal ions and hydrophobic pockets .
- Antimicrobial susceptibility testing : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for analogs?
- Molecular docking : Compare binding poses of this compound and analogs (e.g., pyrazole or thiazole derivatives) to identify key residues in target proteins .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns to explain divergent IC50 values in enzyme assays .
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, guided by logP calculations (target < 3) .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., imidazole oxidation) and deploy deuterium incorporation to block metabolic hotspots .
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
- Substituent variation : Replace the methoxyphenyl group () with electron-withdrawing groups (e.g., -NO2) to test electronic effects on target binding .
- Scaffold hopping : Compare azatricyclo cores with bicyclic systems (e.g., indazole derivatives) to evaluate ring strain and conformational flexibility .
Q. What experimental designs address low reproducibility in heterogeneous catalysis steps?
- DoE (Design of Experiments) : Systematically vary catalyst loading (e.g., Cu(OAc)₂ from 5–15 mol%), solvent polarity (t-BuOH:H2O ratios), and temperature to identify critical factors .
- In situ monitoring : Use ReactIR to detect transient intermediates and optimize reaction quenching times .
Methodological Considerations
Q. How to validate conflicting cytotoxicity data across cell lines?
- Orthogonal assays : Combine MTT, apoptosis (Annexin V/PI), and ROS detection to differentiate true cytotoxicity from assay-specific artifacts .
- Dose-response normalization : Use Hill slope analysis to account for variable cell permeability .
Q. What advanced techniques characterize the compound’s solid-state properties?
- X-ray crystallography : Resolve azatricyclo ring conformation and hydrogen-bonding networks (if single crystals are obtainable) .
- DSC/TGA : Determine melting points and thermal degradation profiles to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
